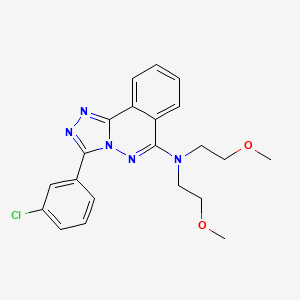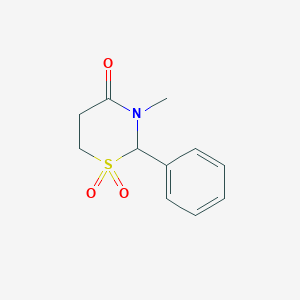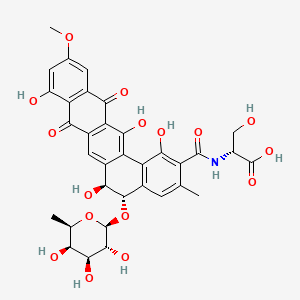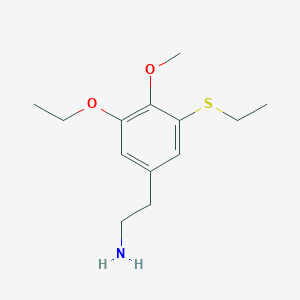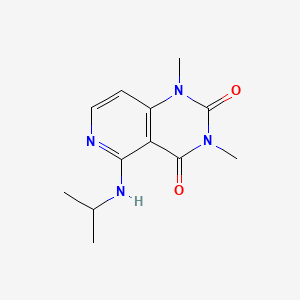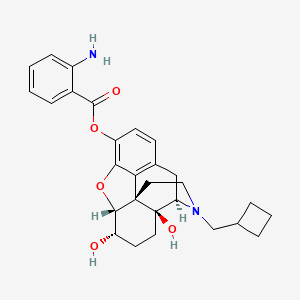
Nalbuphine 3-anthranilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalbuphine 3-anthranilate is a semi-synthetic opioid analgesic compound. It is derived from nalbuphine, which is a mixed κ-agonist/μ-antagonist opioid. Nalbuphine is known for its analgesic properties and is used to treat moderate to severe pain. The addition of the anthranilate group to nalbuphine potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nalbuphine 3-anthranilate involves the reaction of nalbuphine with anthranilic acid. The process typically includes the following steps:
Activation of Anthranilic Acid: Anthranilic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated anthranilic acid is then reacted with nalbuphine under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
化学反应分析
Types of Reactions
Nalbuphine 3-anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The anthranilate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Substituted nalbuphine derivatives with modified functional groups.
科学研究应用
Nalbuphine 3-anthranilate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Investigated for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where traditional opioids are less effective or have undesirable side effects.
作用机制
Nalbuphine 3-anthranilate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at κ-opioid receptors and as an antagonist or partial agonist at μ-opioid receptors. This dual action results in effective pain relief with a lower risk of respiratory depression and addiction compared to traditional opioids. The anthranilate group may influence the compound’s binding affinity and selectivity for these receptors, potentially enhancing its therapeutic profile.
相似化合物的比较
Similar Compounds
Nalbuphine: The parent compound, used for pain relief with similar receptor activity.
Buprenorphine: Another mixed agonist-antagonist opioid with higher potency and a longer duration of action.
Pentazocine: A κ-agonist/μ-antagonist opioid with similar analgesic properties but different side effect profiles.
Uniqueness
Nalbuphine 3-anthranilate is unique due to the presence of the anthranilate group, which may enhance its pharmacokinetic properties and reduce side effects. This structural modification distinguishes it from other opioids and makes it a promising candidate for further research and development.
属性
CAS 编号 |
104160-14-7 |
|---|---|
分子式 |
C28H32N2O5 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate |
InChI |
InChI=1S/C28H32N2O5/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2/t20-,22+,25-,27-,28+/m0/s1 |
InChI 键 |
DPEUYHUBXBQEHM-QLDGPFJWSA-N |
手性 SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
规范 SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
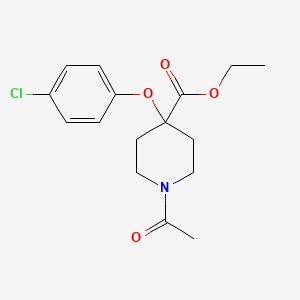
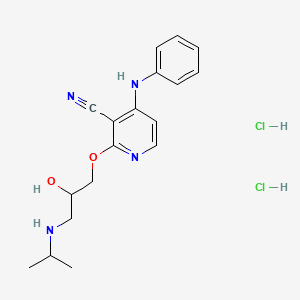


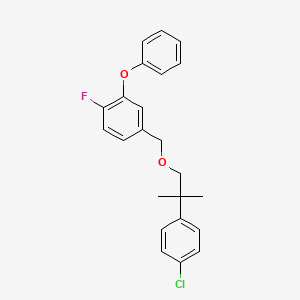
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

